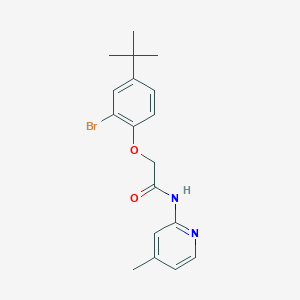

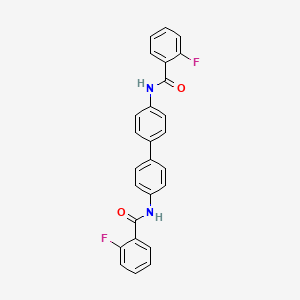

![molecular formula C17H19ClN2OS2 B4624625 N-(5-氯-2-甲氧基苯基)-N'-{2-[(4-甲基苯基)硫]乙基}硫脲](/img/structure/B4624625.png)

N-(5-氯-2-甲氧基苯基)-N'-{2-[(4-甲基苯基)硫]乙基}硫脲

描述

Thiourea derivatives are recognized for their versatile applications in pharmaceuticals, agriculture, and as ligands in coordination chemistry. Their synthesis often involves the reaction of thiourea with various aldehydes or ketones in the presence of catalysts, leading to a wide range of functionalized compounds.

Synthesis Analysis

The synthesis of thiourea derivatives generally includes the interaction of thiourea with different aldehydes or esters under catalytic conditions. For example, Fazylov et al. (2016) described a three-component condensation involving thiourea to synthesize ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing the adaptability of thiourea in synthesis reactions (Fazylov et al., 2016).

Molecular Structure Analysis

Studies on thiourea derivatives often involve detailed structural characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, Hu et al. (2008) synthesized N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea and determined its crystal structure, highlighting the nonoclinic space group and specific molecular dimensions, which provide insights into the molecular geometry and potential interaction sites (Hu et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, including cyclization, isomerization, and interactions with different electrophiles, depending on their functional groups. Rozentsveig et al. (2011) reported on the cascade synthesis of a thiazole derivative by reacting a benzenesulfonamide with thiourea, demonstrating the compound's reactivity and potential for forming heterocyclic structures (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies often include thermal analysis to assess stability and reactivity under different conditions. Jironga (2013) synthesized a thiourea derivative and analyzed its specific heat capacity and thermodynamic properties, offering insight into its stability and storage considerations (Jironga, 2013).

科学研究应用

合成和化学反应

硫脲衍生物通过各种化学反应合成,作为制备众多杂环化合物的中间体。例如,6-(2-羟基苯基)-2-硫脲嘧啶的合成及其与环胺和甲基化过程的反应是生产尿嘧啶衍生物和探索 Perkin 重排产物 (Morita, Tanaka, & Takagi, 1983) 的基础。

药物研究

硫脲衍生物在药物研究中发挥着重要作用,尤其是在设计具有降压活性的化合物方面。基于乙基-4-(4-甲氧基苯基)-2-噻吩-1,2,3,4-四氢嘧啶-5-羧酸盐的新型苯乙烯衍生物已被合成并评估其降压特性 (Fazylov 等,2016)。

材料科学和聚合

在材料科学中,硫脲二氧化物被用作绿色且经济的还原剂,用于电子转移再生活化剂 (ARGET) ATRP 聚合各种单体。这证明了硫脲衍生物在聚合物科学中的多功能性,促进了嵌段共聚物的合成并促进了可持续化学实践 (Mendonça 等,2019)。

抗菌和抗肿瘤活性

硫脲衍生物已被研究其抗菌和抗肿瘤特性。例如,5-烷基-2-氨基-3-甲基羧酸酯噻吩表现出显着的抗增殖活性和肿瘤细胞选择性,突出了硫脲衍生物在开发新型抗癌药物中的潜力 (Thomas 等,2017)。

环境科学

在环境科学中,合成硫脲衍生物以研究农用化学品的环境归宿,例如 [14C]吡硫菌钠的合成。这项研究有助于了解农药在环境中的降解和迁移,有助于制定环保的病虫害管理策略 (Ravi 等,2006)。

有关硫脲衍生物的科学研究应用的更多信息和深入了解,您可以探索以下参考文献:

- 6-(2-羟基苯基)-2-硫脲嘧啶的合成和一些反应 (Morita, Tanaka, & Takagi, 1983)

- 基于乙基-4-(4-甲氧基苯基)-2-噻吩-1,2,3,4-四氢嘧啶-5-羧酸盐的新型苯乙烯衍生物的合成和降压活性 (Fazylov 等,2016)

- 硫脲二氧化物作为丙烯酸酯、甲基丙烯酸酯、苯乙烯、丙烯腈和氯乙烯的 ARGET ATRP 的绿色且经济的还原剂 (Mendonça 等,2019)

- 5-烷基-2-氨基-3-甲基羧酸酯噻吩的显着抗增殖活性和肿瘤细胞选择性 (Thomas 等,2017)

- [14C]吡硫菌钠的简便合成 (Ravi 等,2006)

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS2/c1-12-3-6-14(7-4-12)23-10-9-19-17(22)20-15-11-13(18)5-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAGUJDYNMRTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)